molecular formula C13H10F3NO4 B13192628 Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13192628
M. Wt: 301.22 g/mol
InChI Key: WEZDSUIXGDQZIA-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound characterized by the presence of a cyanophenyl group, a hydroxy group, a trifluoromethyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzaldehyde with methyl acrylate in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature . This reaction forms an intermediate which is further reacted with trifluoromethyl ketone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .

Biological Activity

Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, with CAS number 2060060-38-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₀F₃NO₄
  • Molecular Weight : 301.22 g/mol
  • Structure : The compound features a trifluoromethyl group and a cyanophenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with various enzymes, potentially increasing its inhibitory effects on targets such as cyclooxygenase (COX) and lipoxygenases (LOX). Studies have shown that similar compounds exhibit moderate inhibition of COX-2 and LOX enzymes, which are critical in inflammatory processes .
  • Cytotoxicity : Preliminary evaluations indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown activity against MCF-7 breast cancer cells, suggesting potential applications in oncology .
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, which are beneficial in combating oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative conditions where oxidative damage plays a significant role .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of this compound:

Enzyme Target IC₅₀ Value (μM) Reference
COX-2Moderate
LOX-5Moderate
AChE19.2
BChE13.2

These results indicate that the compound may serve as a lead for developing new anti-inflammatory agents.

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines:

Cell Line Cytotoxicity Observed Reference
MCF-7Significant
Hek293Moderate

The data suggest that modifications to the molecular structure can enhance or diminish cytotoxic effects.

Case Studies

Several case studies have highlighted the biological implications of compounds similar to this compound:

  • Anti-inflammatory Effects : A study demonstrated that derivatives with trifluoromethyl groups showed increased efficacy in reducing inflammation markers in animal models .
  • Neuroprotective Properties : Research has indicated potential neuroprotective effects against oxidative stress in models of Parkinson's disease, where related compounds improved motor functions and reduced oxidative damage .
  • Antidiabetic Activity : Some studies have noted that similar compounds exhibit inhibitory effects on alpha-amylase and other targets relevant to diabetes management .

Properties

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H10F3NO4/c1-21-11(19)12(20,13(14,15)16)6-10(18)9-4-2-8(7-17)3-5-9/h2-5,20H,6H2,1H3

InChI Key

WEZDSUIXGDQZIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)C#N)(C(F)(F)F)O

Origin of Product

United States

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